molecular formula C7H10O2S B3270943 2-(Dimethoxymethyl)thiophene CAS No. 5370-67-2

2-(Dimethoxymethyl)thiophene

Cat. No.: B3270943
CAS No.: 5370-67-2
M. Wt: 158.22 g/mol
InChI Key: PIGQCPVSGPLLHA-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)thiophene is a heterocyclic compound featuring a thiophene ring substituted with a dimethoxymethyl group at the second position. Thiophene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science due to their unique electronic properties and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethoxymethyl)thiophene can be achieved through various methods. One common approach involves the reaction of thiophene with formaldehyde dimethyl acetal in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethoxymethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Dimethoxymethyl)thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)thiophene involves its interaction with molecular targets through its thiophene ring and dimethoxymethyl group. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 2-(Dimethoxymethyl)thiophene is unique due to the presence of the dimethoxymethyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

IUPAC Name

2-(dimethoxymethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2S/c1-8-7(9-2)6-4-3-5-10-6/h3-5,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGQCPVSGPLLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CS1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473692
Record name 2-DIMETHOXYMETHYL-THIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5370-67-2
Record name 2-DIMETHOXYMETHYL-THIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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